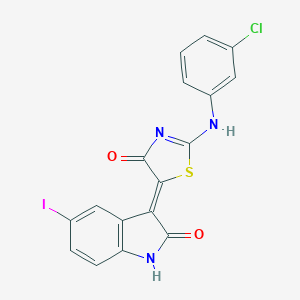![molecular formula C28H26Br2N4O3S B308539 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308539.png)
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has attracted the attention of many researchers due to its unique chemical structure and potential applications in various fields.
作用機序
The mechanism of action of 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for research on 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of research could focus on optimizing the synthesis method to make the compound more readily available for large-scale experiments. Another area of research could focus on developing new derivatives of this compound with improved pharmacological properties and lower toxicity. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases beyond cancer and neurological disorders.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. While its complex synthesis method and limited availability may present challenges, its unique chemical structure and pharmacological properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
合成法
The synthesis of 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-(Benzyloxy)-2,3-dibromo-5-methoxyphenylamine, which is then reacted with butyl mercaptan to produce 4-(Benzyloxy)-2,3-dibromo-5-methoxyphenylthiol. This intermediate is then reacted with 2,6-dibromo-4-methoxyphenyl isocyanate to produce the final product.
科学的研究の応用
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as an anti-cancer agent. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
特性
分子式 |
C28H26Br2N4O3S |
|---|---|
分子量 |
658.4 g/mol |
IUPAC名 |
3-butylsulfanyl-6-(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C28H26Br2N4O3S/c1-3-4-14-38-28-32-27-24(33-34-28)18-12-8-9-13-20(18)31-26(37-27)19-15-21(35-2)25(23(30)22(19)29)36-16-17-10-6-5-7-11-17/h5-13,15,26,31H,3-4,14,16H2,1-2H3 |
InChIキー |
AVSBKJRALQWMAP-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4Br)Br)OCC5=CC=CC=C5)OC)N=N1 |
正規SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4Br)Br)OCC5=CC=CC=C5)OC)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![3-(Hexylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308460.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)

![1-allyl-3-{3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308465.png)
![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)
![2-[10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenylhexylether](/img/structure/B308469.png)

![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)
![5-bromo-3'-hexylsulfanylspiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308475.png)
![6-(2-Ethoxynaphthalen-1-yl)-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308476.png)
![3-(Methylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308478.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylhexylsulfide](/img/structure/B308479.png)